molecular formula C12H13F2NO B1383328 3-Butoxy-2,6-difluorophenylacetonitrile CAS No. 1706435-04-2

3-Butoxy-2,6-difluorophenylacetonitrile

Cat. No. B1383328
M. Wt: 225.23 g/mol
InChI Key: GDVPRSSPTVHEBP-UHFFFAOYSA-N
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Description

3-Butoxy-2,6-difluorophenylacetonitrile is a chemical compound with the CAS Number: 1706435-04-2 . It has a molecular weight of 225.24 and its IUPAC name is 2-(3-butoxy-2,6-difluorophenyl)acetonitrile .


Molecular Structure Analysis

The molecular formula of 3-Butoxy-2,6-difluorophenylacetonitrile is C12H13F2NO . The InChI code for this compound is 1S/C12H13F2NO/c1-2-3-8-16-11-5-4-10(13)9(6-7-15)12(11)14/h4-5H,2-3,6,8H2,1H3 .

Scientific Research Applications

Electrochemical Properties and Applications

  • 3-Butoxy-2,6-difluorophenylacetonitrile's properties have been studied in the context of electrochemical reactions. For instance, Herath and Becker (2008) explored the electrochemical oxidation of benzyl alcohol in acetonitrile, emphasizing the role of similar compounds in catalytic processes (Herath & Becker, 2008).
  • Another study by Miura and Muranaka (2006) investigated the electrochemical behavior of N-alkoxyarylaminyl radicals in acetonitrile, which relates to the reactivity of compounds like 3-Butoxy-2,6-difluorophenylacetonitrile (Miura & Muranaka, 2006).

Synthesis and Chemical Transformations

  • Takéuchi, Tarui, and Shibata (2000) described the synthesis of 3-fluorooxindoles from indoles using acetonitrile, showcasing methods that could be relevant for manipulating 3-Butoxy-2,6-difluorophenylacetonitrile (Takéuchi, Tarui, & Shibata, 2000).

Applications in Nanocrystalline Solar Cells

  • Cameron, Peter, Zakeeruddin, and Grätzel (2004) studied the electrochemical properties of redox mediators in mixed acetonitrile/ethylene carbonate solvent, indicating potential applications of 3-Butoxy-2,6-difluorophenylacetonitrile in dye-sensitized solar cells (Cameron, Peter, Zakeeruddin, & Grätzel, 2004).

Pharmaceutical and Biological Research

  • Studies like those by Umemoto, Singh, Xu, and Saito (2010) on fluorinating agents, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, hint at the potential of 3-Butoxy-2,6-difluorophenylacetonitrile in pharmaceutical synthesis (Umemoto, Singh, Xu, & Saito, 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-butoxy-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-2-3-8-16-11-5-4-10(13)9(6-7-15)12(11)14/h4-5H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVPRSSPTVHEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-2,6-difluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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